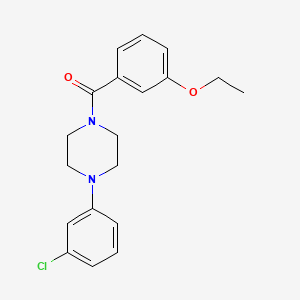![molecular formula C15H22ClN3OS B4651414 N-(3-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4651414.png)
N-(3-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea, also known as CMPT, is a thiourea derivative that has been extensively studied for its various biological activities. This molecule has been found to exhibit potent anticancer, antiviral, and anti-inflammatory properties. In
Mécanisme D'action
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is not fully understood. However, it is believed that N-(3-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea exerts its biological activities through the inhibition of various enzymes and signaling pathways. N-(3-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(3-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been found to inhibit the expression of various oncogenes and tumor suppressor genes.
In addition, N-(3-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to inhibit viral replication and reduce viral load in infected cells. It has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea in lab experiments is its potent biological activities. N-(3-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been found to exhibit anticancer, antiviral, and anti-inflammatory properties, making it a versatile molecule for various biological assays.
However, one limitation of using N-(3-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea in lab experiments is its solubility. N-(3-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has low solubility in water, which can make it difficult to work with in certain assays. In addition, the toxicity of N-(3-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea at high concentrations should also be taken into consideration when using this molecule in lab experiments.
Orientations Futures
For the study of N-(3-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea include investigating its use in combination with other anticancer agents, exploring its use in animal models, and developing more water-soluble derivatives.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been extensively studied for its anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-(3-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer properties, N-(3-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been found to exhibit antiviral activity against various viruses such as HIV, hepatitis B, and herpes simplex virus. N-(3-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to inhibit viral replication and reduce viral load in infected cells.
Furthermore, N-(3-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been found to possess anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3OS/c1-12-13(16)4-2-5-14(12)18-15(21)17-6-3-7-19-8-10-20-11-9-19/h2,4-5H,3,6-11H2,1H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQCZGQQQZKFBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-ethyl-5-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4651338.png)
![N-(2-{[2-(benzylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4651343.png)
![N-[2-(difluoromethoxy)-4-fluorophenyl]-3-(phenylsulfonyl)propanamide](/img/structure/B4651351.png)
![4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4651355.png)




![8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline](/img/structure/B4651410.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxy-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4651428.png)

![methyl 2-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4651438.png)
![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4651441.png)